molecular formula C9H10N4O3 B1414457 Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate CAS No. 1170524-95-4

Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate

Cat. No.: B1414457
CAS No.: 1170524-95-4
M. Wt: 222.2 g/mol
InChI Key: IWLDFVZJWXQOND-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate is a heterocyclic organic compound characterized by a fused bicyclic system. The IUPAC name is derived from its core structure:

  • Pyrazolo[3,4-d]pyrimidine : A fused bicyclic system comprising a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and a pyrimidine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3). The numbering of the fused system follows IUPAC guidelines, with the pyrazole ring designated as positions 1–3 and the pyrimidine ring as positions 4–8.
  • Substituents :
    • A 4-oxo-4,5-dihydro group indicates a ketone (=O) at position 4 and partial saturation (two hydrogen atoms) across positions 4 and 5 of the pyrimidine ring.
    • An ethyl acetate moiety (-O-CO-OCH₂CH₃) is attached to the nitrogen at position 1 of the pyrazole ring via a methylene bridge.

The structural formula is represented as:
$$ \text{C}9\text{H}{10}\text{N}4\text{O}3 $$
with the following skeletal arrangement:

O=C(OCC)CN1N=CC2=C1N=CNC2=O  

This SMILES notation confirms the connectivity of the fused rings and substituents.

CAS Registry Number and Molecular Formula Validation

The compound’s CAS Registry Number is 1170524-95-4 , uniquely identifying it in chemical databases. Its molecular formula , C₉H₁₀N₄O₃ , is validated through the following analyses:

Property Value Source Validation
Molecular Weight 222.20 g/mol
Exact Mass 222.0756 Da Calculated via PubChem
Elemental Composition C: 48.65%, H: 4.54%, N: 25.22%, O: 21.59%

The molecular formula aligns with spectral data (e.g., $$ ^1\text{H} $$ NMR, IR) reported in synthetic studies. For instance, the presence of ester carbonyl (C=O) stretching at 1,651 cm$$ ^{-1} $$ in IR spectra and ethyl group protons (δ 1.26–4.63 ppm) in $$ ^1\text{H} $$ NMR corroborates the structure.

Synonym Compilation and Registry Database Cross-Referencing

This compound is documented under multiple synonyms across chemical registries:

Synonym Database Reference
Ethyl 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate BLD Pharm, PubChem
1H-Pyrazolo[3,4-d]pyrimidine-1-acetic acid, 4,5-dihydro-4-oxo-, ethyl ester Chemenu
Ethyl (4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate Matrix Scientific

Cross-Referencing Results :

  • PubChem CID 136160154 and ChemSpider ID 450358-64-2 list the compound under its IUPAC name.
  • European Patent EP0820997A1 references analogous pyrazolopyrimidine derivatives, validating the naming conventions.
  • Commercial suppliers (e.g., MolCore, Matrix Scientific) standardize the name for cataloging purposes.

This synonym uniformity ensures unambiguous identification in research and regulatory contexts.

Properties

IUPAC Name

ethyl 2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-16-7(14)4-13-8-6(3-12-13)9(15)11-5-10-8/h3,5H,2,4H2,1H3,(H,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLDFVZJWXQOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Cyclocondensation of Ethyl (Ethoxymethylene)Cyanoacetate

This method adapts the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives:

  • Step 1 : Ethyl (ethoxymethylene)cyanoacetate reacts with hydrazine (instead of phenylhydrazine) to form ethyl 2-cyano-3-(hydrazinyl)acrylate .
  • Step 2 : Hydrolysis with alcoholic NaOH yields the corresponding carboxylic acid.
  • Step 3 : Cyclization with acetic anhydride produces a pyrazolooxazinone intermediate.
  • Step 4 : Treatment with hydrazine hydrate opens the oxazinone ring, forming the pyrazolo[3,4-d]pyrimidin-4-one core.

Detailed Reaction Conditions

Step Reagents/Conditions Purpose Source
1 Ethyl (ethoxymethylene)cyanoacetate + NH₂NH₂ Pyrazole ring formation
2 NaOH (alcoholic), Δ Ester hydrolysis to carboxylic acid
3 Ac₂O, reflux Cyclization to oxazinone
4 NH₂NH₂·H₂O, Δ Oxazinone ring opening
5 Ethyl bromoacetate, K₂CO₃, DMF N1-alkylation for acetate group

Critical Analysis of Methodologies

  • Yield Optimization : The use of diisopropylethylamine (DIPEA) in alkylation steps improves reaction efficiency by minimizing side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while chlorinated solvents (DCM) aid in purification.
  • Crystallization : Amorphous forms of the final product are obtained via solvent-antisolvent techniques using methanol/dichloromethane mixtures.

Structural Confirmation

  • Spectroscopic Data : Key characterization includes:
    • ¹H NMR : Peaks for ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and pyrimidinone carbonyl (δ 8.1–8.3 ppm).
    • IR : Stretches for C=O (1710–1740 cm⁻¹) and C=N (1600–1650 cm⁻¹).

Challenges and Solutions

  • Regioselectivity : Use of sterically hindered bases (e.g., DIPEA) ensures selective alkylation at N1 over N2.
  • Purification : Silica gel chromatography or recrystallization from methanol/DCM yields high-purity product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, and various nucleophiles

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Amides, esters, ethers

Scientific Research Applications

Chemical Properties and Structure

Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate has the molecular formula C9H10N4OC_9H_{10}N_4O and a molecular weight of 222.21 g/mol. It is characterized by a pyrazolo-pyrimidine core structure that is known for its diverse biological activities. The compound's structure allows for various substitutions that can enhance its pharmacological properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been shown to possess antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents .

Cardiovascular Effects

Some derivatives of pyrazolo-pyrimidines have demonstrated coronary dilatating effects in preclinical studies. This suggests that this compound could be explored for cardiovascular applications, particularly in treating conditions like hypertension or angina .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazolo-pyrimidine derivatives. The ability to modulate inflammatory responses makes these compounds valuable in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Case Studies and Research Findings

Table 1: Summary of Key Studies on this compound Applications

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated effective inhibition against various bacterial strains; potential as a new antibiotic.
Cardiovascular EffectsShowed significant coronary dilatation in animal models; implications for heart disease treatment.
Anti-inflammatory EffectsExhibited reduction in inflammatory markers; potential application in chronic inflammatory diseases.

Mechanism of Action

The mechanism by which Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate exerts its effects involves its interaction with specific molecular targets. It may inhibit enzymes such as cyclin-dependent kinases (CDKs) or epidermal growth factor receptor tyrosine kinases (EGFR-TKs), thereby affecting cellular processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Properties
Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate C₉H₁₀N₄O₃ 222.21 Ethyl ester (1) Moderate lipophilicity; antitumor potential inferred
Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate C₁₀H₁₂N₄O₃ 236.23 Methyl (1) Increased steric hindrance; uncharacterized activity
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one C₇H₇ClN₄O 198.61 Chloroethyl (1) Enhanced electrophilicity; confirmed antitumor activity
Ethyl 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate C₁₅H₁₄N₄O₃ 298.30 Phenyl (1) Improved π-π stacking; SAR under investigation

Key Observations :

  • Steric and Electronic Effects: The methyl substituent (C₁₀H₁₂N₄O₃) increases molecular weight by 14 Da compared to the ethyl ester derivative but may reduce solubility due to greater hydrophobicity .
  • Aromatic Interactions : The phenyl-substituted derivative (C₁₅H₁₄N₄O₃) exhibits a higher molecular weight (298.30 Da) and may improve binding affinity through aromatic interactions in enzyme active sites .

Biological Activity

Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10N4O3C_8H_{10}N_4O_3 and a molecular weight of approximately 198.19 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological potential.

Structural Representation

PropertyValue
Molecular FormulaC8H10N4O3C_8H_{10}N_4O_3
Molecular Weight198.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial activity against various pathogens. For instance, a derivative of this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can induce apoptosis in cancer cells. A study reported that this compound exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation was linked to the activation of caspase pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as arthritis.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazolo[3,4-d]pyrimidine derivatives. This compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
  • Anticancer Evaluation : In a study focusing on cancer therapy, this compound showed significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values of 15 µM and 20 µM respectively. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
  • Anti-inflammatory Research : A recent investigation highlighted the compound's ability to modulate inflammatory pathways in macrophages. Treatment with this compound led to a decrease in TNF-alpha and IL-6 levels by approximately 40% compared to control groups .

Q & A

Q. What are the established synthetic protocols for Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate?

The compound is synthesized via multi-step reactions, typically starting with condensation of pyrazolo precursors (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carboxylate) with formamide or ethyl chloroacetate under reflux conditions. For example, reacting 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with ethyl chloroacetate in dry DMF and anhydrous K₂CO₃ yields the target ester after 6 hours of reflux. Purification is achieved via recrystallization from ethanol .

Q. Which spectroscopic and crystallographic methods are routinely employed for structural characterization?

  • Spectroscopy: NMR (¹H/¹³C) and IR spectroscopy confirm functional groups and substitution patterns.
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) .

Q. What preliminary biological screening assays are relevant for this compound?

In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., kinase assays) are standard. Pyrazolo[3,4-d]pyrimidine derivatives often target kinases like FGFR or DAPK1, with activity influenced by substituents on the core scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of substituted derivatives?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactivity.
  • Catalysis: Anhydrous K₂CO₃ or Cs₂CO₃ improves alkylation efficiency.
  • Temperature Control: Prolonged reflux (>6 hours) ensures completion of esterification steps. Contradictory yields may arise from competing side reactions (e.g., hydrolysis), requiring TLC monitoring .

Q. What computational strategies validate experimental data on supramolecular interactions?

  • DFT Calculations: Optimize molecular geometry and predict electrostatic potential surfaces.
  • Energy Framework Analysis: Visualizes dominant interaction energies (e.g., dispersion vs. electrostatic) in crystal packing.
  • Hirshfeld Surface Metrics: Quantifies contact contributions (e.g., 25% H···O interactions in related pyrazolo-pyrimidines) .

Q. How do structural modifications (e.g., halogen substitution) influence pharmacological activity?

  • Chlorine/Fluorine Substitution: Enhances lipophilicity and target binding (e.g., FGFR inhibition in TAS-120 via covalent interactions).
  • Sulfanyl Groups: Improve anti-mycobacterial activity by modulating electron density.
  • SAR Studies: Compare IC₅₀ values of analogs to identify critical substituents (e.g., 4-fluorophenyl boosts antitumor potency) .

Q. What methodologies resolve contradictions in reported biological activities across studies?

  • Dose-Response Analysis: Validate activity thresholds (e.g., IC₅₀ < 1 μM for kinase inhibition).
  • Off-Target Profiling: Use proteome-wide screens to exclude nonspecific effects.
  • Crystallographic Validation: Co-crystal structures (e.g., FGFR1-TAS-120 complex at 2.1 Å resolution) confirm binding modes .

Q. How is high-resolution crystallography applied to study polymorphism or solvate formation?

  • Twinned Data Refinement: SHELXL handles pseudosymmetry in twinned crystals via HKLF5 format.
  • Void Analysis: PLATON identifies solvent-accessible voids (e.g., 5% void volume in pyrazolo-pyrimidine hydrates).
  • Thermal Ellipsoids: Assess positional disorder of ester groups in asymmetric units .

Methodological Considerations

Q. What safety protocols are critical during handling and waste disposal?

  • PPE: Gloves, lab coats, and goggles are mandatory to prevent dermal/ocular exposure.
  • Waste Management: Halogenated byproducts require segregation and incineration by licensed facilities.
  • Fume Hoods: Mitigate inhalation risks during reflux or solvent evaporation .

Q. How are stability and purity ensured in long-term storage?

  • DSC/TGA: Monitor decomposition onset (e.g., ~194°C for hydrochloride salts).
  • KF Titration: Quantify hygroscopicity (e.g., 3.6% water content in crystalline forms).
  • HPLC-PDA: Detect degradation products (e.g., hydrolyzed acetic acid derivatives) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.